3-formyl-2-methyl-1H-indole-5-carboxylicacid
CAS No.:
Cat. No.: VC18244421
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO3 |
|---|---|
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 3-formyl-2-methyl-1H-indole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c1-6-9(5-13)8-4-7(11(14)15)2-3-10(8)12-6/h2-5,12H,1H3,(H,14,15) |
| Standard InChI Key | CQGIXWOFHHPXST-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Formyl-2-methyl-1H-indole-5-carboxylic acid belongs to the indole alkaloid family, featuring a benzene ring fused to a pyrrole moiety. Critical substituents include:
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Formyl group (-CHO) at position 3, enhancing electrophilic reactivity.
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Methyl group (-CH₃) at position 2, contributing to steric effects.
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Carboxylic acid (-COOH) at position 5, enabling hydrogen bonding and salt formation .
The compound’s planar structure facilitates π-π stacking interactions, while its polar groups enhance solubility in polar aprotic solvents. Table 1 summarizes its key chemical properties.
Table 1: Chemical Profile of 3-Formyl-2-Methyl-1H-Indole-5-Carboxylic Acid
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the formyl proton (δ 9.8–10.2 ppm) and carboxylic acid proton (δ 12–13 ppm) . Infrared (IR) spectra show stretching vibrations for carbonyl groups (C=O) at 1,680–1,720 cm⁻¹ and broad O-H stretches (2,500–3,000 cm⁻¹) from the carboxylic acid.
Synthesis and Reactivity
Synthetic Routes
While detailed protocols remain proprietary, general approaches involve:
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Indole Ring Construction: Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions.
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Functionalization: Sequential formylation (Vilsmeier-Haack reaction) and carboxylation (Kolbe-Schmitt reaction) to introduce substituents .
Key challenges include regioselectivity at position 3 and avoiding decarboxylation during synthesis.
Chemical Reactivity
The compound participates in reactions typical of indoles and carbonyl compounds:
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Nucleophilic Addition: The formyl group undergoes condensation with amines to form Schiff bases, useful in heterocyclic synthesis.
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Decarboxylation: Heating in acidic media removes CO₂, yielding 3-formyl-2-methylindole .
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Electrophilic Substitution: Bromination at position 4 occurs due to the electron-donating methyl group.
Biological Activities and Mechanisms
Tryptophan Dioxygenase Inhibition
The compound suppresses tryptophan dioxygenase (TDO), an enzyme overexpressed in tumors to deplete tryptophan and evade immune surveillance. By inhibiting TDO (IC₅₀ ~ 2.5 µM), it restores tryptophan levels, activating cytotoxic T-cells and enhancing cancer immunotherapy.
Antiviral Activity
Derivatives exhibit inhibitory effects on HIV-1 integrase (EC₅₀ = 0.8 µM), preventing viral DNA integration into host genomes. Molecular docking studies suggest the formyl and carboxylic acid groups chelate Mg²⁺ ions in the enzyme’s active site .
Structure-Activity Relationships (SAR)
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Formyl Group: Essential for metal chelation; replacement with acetyl reduces potency by 60%.
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Carboxylic Acid: Critical for solubility; esterification diminishes cellular uptake .
Analytical and Pharmacological Profiling
Pharmacokinetics
Preliminary studies in murine models show:
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Oral Bioavailability: 22% due to carboxylic acid ionization at intestinal pH.
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Half-Life: 3.1 hours, necessitating twice-daily dosing for therapeutic efficacy .
Comparative Analysis with Indole Analogues
Table 2: Functional Group Impact on Bioactivity
| Compound | TDO IC₅₀ (µM) | HIV Integrase EC₅₀ (µM) |
|---|---|---|
| 3-Formyl-2-methyl-1H-indole-5-COOH | 2.5 | 0.8 |
| 3-Acetyl-2-methyl-1H-indole-5-COOH | 4.1 | 3.2 |
| 2-Methyl-1H-indole-5-COOH | >10 | >10 |
Data illustrate the formyl group’s critical role in enhancing potency .
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